2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-(2-piperidin-1-yl-1,3-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c11-6-9(14)8-7-15-10(12-8)13-4-2-1-3-5-13/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGUFZQODJWFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features including a chloro group and a thiazole ring, has shown potential in various therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃ClN₂OS. Its synthesis typically involves the reaction of 2-(piperidin-1-yl)-1,3-thiazole with chloroacetyl chloride in the presence of a base such as triethylamine, carried out in an inert solvent like dichloromethane at low temperatures.
Table 1: Structural Features and Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloro group, thiazole ring | Antimicrobial, anticancer |
| 5-(Piperidin-1-yl)thiazole | Piperidine attached to thiazole | Anticancer activity |
| 4-(Piperidin-1-yl)thiazole | Piperidine attached to thiazole | Anti-inflammatory effects |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve the inhibition of bacterial enzymes crucial for cell wall synthesis and metabolism .
Case Study: Antibacterial Activity
A study evaluating the antibacterial efficacy of related piperidine derivatives found that compounds similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . This suggests a strong potential for further development as an antibacterial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines. For instance, derivatives of thiazole compounds have shown promising results in xenograft models, indicating significant tumor growth inhibition .
Table 2: Summary of Anticancer Studies
| Study | Cell Line | Tumor Growth Inhibition (%) | Dosage (mg/kg) |
|---|---|---|---|
| Study A | A549 | 40.9 | 100 |
| Study B | HCT116 | 42.0 | 100 |
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets including cyclooxygenase enzymes and cellular receptors that modulate inflammatory responses and tumorigenesis . This interaction may lead to the modulation of signaling pathways critical for cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
